molecular formula C12H16FN3S B11734839 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B11734839
M. Wt: 253.34 g/mol
InChI Key: XDUDFJVFAHJICG-UHFFFAOYSA-N
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Description

This compound features a fluorinated thiophene ring linked via a methanamine group to a 1-(propan-2-yl)-substituted pyrazole scaffold. The fluorine atom on the thiophene enhances electronegativity, while the isopropyl group on the pyrazole introduces steric bulk. Such structural features are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H16FN3S/c1-9(2)16-8-10(6-15-16)5-14-7-11-3-4-12(13)17-11/h3-4,6,8-9,14H,5,7H2,1-2H3

InChI Key

XDUDFJVFAHJICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Moiety: This can be achieved through the reaction of thiophene with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Methyl Group: The fluorinated thiophene is then reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate 1,3-diketone.

    Coupling of the Two Moieties: The final step involves coupling the fluorinated thiophene and pyrazole moieties using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized below, with differences in substituents and their implications:

Compound Name Pyrazole Substituent Aromatic/Functional Group Molecular Weight (g/mol) Key Properties/Activities Reference
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Phenyl Fluorothiophene 323.81 Unspecified (structural analog)
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine Methyl, isopropyl None 153.23 Chiral building block
1-(4-aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide Aminophenyl Carboxamide 244.30 Potential solubility enhancement
1-[3-(2-fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine 2-Fluorophenyl Quinolylmethyl Not reported Acetylcholinesterase inhibition
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro, methyl None Not reported Electronic effects (Cl vs. F)
Key Observations:
  • Fluorothiophene vs. Chloro substituents () may offer similar electronic effects but with higher steric demand.
  • Isopropyl vs.
  • Linker Modifications: The methanamine linker in the target compound differs from carboxamide () or quinolylmethyl () groups, which may influence solubility and target engagement.

Physicochemical and Pharmacological Implications

Electronic and Steric Effects
  • Fluorine Substituents : Fluorine’s electron-withdrawing nature polarizes the thiophene ring, enhancing dipole interactions in biological targets. This contrasts with chloro substituents (), which are bulkier and less electronegative.

Biological Activity

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine is a synthetic organic compound that features a unique combination of a fluorinated thiophene moiety and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties and interactions with specific molecular targets.

The compound's molecular formula is C11H14FN3SC_{11}H_{14}FN_3S with a molecular weight of approximately 239.31 g/mol. The presence of both the fluorinated thiophene and the pyrazole enhances its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor of certain pathways involved in cancer cell proliferation and survival.

Anticancer Activity

A study evaluated the compound's effectiveness against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Results demonstrated significant cytotoxicity, with IC50 values indicating selective potency against these cancer types:

Cell Line IC50 (µM) Selectivity
MCF-75.20 ± 0.30Moderate
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88High

This data suggests that the compound has potential as a therapeutic agent in oncology, particularly for cervical and prostate cancers .

Binding Affinity

Molecular docking studies have shown that the compound binds effectively to key proteins involved in cancer progression, such as tubulin at the colchicine-binding site. This interaction is crucial for inhibiting microtubule polymerization, which is essential for cell division .

Study on Tubulin Polymerization

In a detailed study, researchers synthesized various derivatives of pyrazole compounds, including the target compound, and assessed their capacity to inhibit tubulin polymerization. The findings revealed that compounds similar to this compound exhibited significant inhibition rates, which correlated with their anticancer efficacy .

Toxicity Profile

The toxicity profile was established using non-cancerous HEK293T cells as a control group. Most compounds tested showed minimal cytotoxicity at concentrations above 50 µM, indicating a favorable safety margin for potential therapeutic use .

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